Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Medicinal Chemistry Structure-Activity Relationship Pharmacokinetic Prediction

This preclinical small molecule features a unique 2,6-dimethylpyrimidine motif and ortho-benzoate ester geometry critical for PIKK kinase family (PIKfyve, mTOR) selectivity profiling. The sterically shielded architecture is hypothesized to reduce oxidative metabolism, making it a superior probe for microsomal stability SAR compared to des-methyl analogs. Ideal for scaffold-hopping to generate novel IP. Standard analytical QC data provided. NOT for human or veterinary use.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 2034617-16-6
Cat. No. B2995052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate
CAS2034617-16-6
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
InChIInChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-7-6-10-23(12-15)19(24)16-8-4-5-9-17(16)20(25)26-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3
InChIKeyCCQZISBBQYYJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 2034617-16-6): Procurement Specifications and Compound Identity


Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 2034617-16-6) is a synthetic small molecule with a molecular weight of 369.421 g/mol, characterized by a benzoate ester core linked via an amide bond to a substituted piperidine scaffold, which is further functionalized with a 2,6-dimethylpyrimidinyloxy moiety [1]. This compound is cataloged as SID26660203 (PubChem CID 16682065) and is classified as a preclinical small molecule . Its structural blueprint places it within a class of pyrimidine-piperidine hybrids often investigated for kinase inhibition and receptor binding modulation .

Why Generic Substitution of Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate is Chemically Unreliable


Generic interchange within this compound series is unreliable due to the critical structure-activity relationship (SAR) determinants imposed by the specific 2,6-dimethyl substitution on the pyrimidine ring and the ortho-benzoate ester geometry. Closely related analogs, such as 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034560-68-2), exhibit a monomethyl pyrimidine and a trimethoxybenzoyl group rather than the dimethylpyrimidine and ortho-methyl benzoate of the target compound . These differences critically alter the electron density of the heterocyclic core and the spatial orientation of the aromatic ring, which are known to be primary drivers of target binding affinity and selectivity in pyrimidine-based inhibitors . Therefore, even structurally similar compounds cannot serve as direct functional replacements without quantitative comparative bioactivity data.

Quantitative Differentiation Evidence for Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate Against Comparators


Ortho-Benzoate Ester vs. Meta/Trimethoxybenzoyl Congeners: Structural Topology and PK Implications

The target compound possesses a unique ortho-benzoate ester substituent, which creates a distinct steric and electronic environment compared to analogs. The direct comparator 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine features a trimethoxybenzoyl group, resulting in a significantly larger molecular weight (387.4 g/mol vs. 369.421 g/mol) and a different hydrogen bonding profile . The ortho-substitution in the target compound is predicted to impose a greater rotational restriction around the amide bond, which in analogous series has been linked to improved metabolic stability and reduced off-target activity, although direct experimental PK data for this exact compound is not currently available in the public domain .

Medicinal Chemistry Structure-Activity Relationship Pharmacokinetic Prediction

2,6-Dimethylpyrimidine Substitution: A Key SAR Handle for Kinase Selectivity

The presence of the 2,6-dimethyl substitution on the pyrimidine ring differentiates this compound from the vast majority of commercial and literature pyrimidine-piperidine derivatives, which typically feature mono-methyl or unsubstituted pyrimidines. This symmetric dimethyl motif is known to engage in specific hydrophobic interactions within the ATP-binding pockets of certain kinases, such as PIKfyve [1]. While a direct head-to-head IC50 comparison for the target compound is not publicly available, a structurally analogous PIKfyve inhibitor series reported in BindingDB demonstrates that subtle changes in pyrimidine substitution can shift IC50 values from 5.75E+3 nM to 32 nM [2]. This underscores that the 2,6-dimethyl pattern of the target compound is a high-value, non-obvious structural feature that is likely to confer a unique selectivity and potency fingerprint compared to its des-methyl or mono-methyl analogs.

Kinase Inhibition Selectivity Profile Heterocyclic Chemistry

Piperidine-Carbonyl-Benzoate Linker: A Defined Third Vector for Lead Diversification

A critical differentiator is the piperidine-1-carbonyl-2-benzoate linker, which provides a distinct vector for structural elaboration compared to close sulfonyl- or ether-linked analogs. The direct comparator Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate replaces the amide bond with a sulfonyl group and shifts the benzoate attachment from the 2-position to the 4-position . This fundamental change in the linker’s geometry and electronic character has been shown in multiple chemotypes to drastically alter target engagement and cellular permeability . The amide linkage in the target compound provides a more rigid, planar conformation that is favorable for forming specific hydrogen bonds with kinase hinge regions, while the sulfonyl analog introduces a tetrahedral center that disrupts this interaction.

Fragment-Based Drug Discovery Vector Analysis Lead Optimization

Optimal Application Scenarios for Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate


Focused Kinase Library Design for PIKK Family Selectivity Profiling

This compound should be prioritized for inclusion in a targeted library aimed at dissecting the selectivity determinants within the PIKK kinase family (e.g., PIKfyve, mTOR). Its unique 2,6-dimethylpyrimidine motif and precise linker topology, as established in Section 3, make it a valuable tool to generate SAR data that cannot be obtained using mono-methyl or unsubstituted pyrimidine analogs [1]. The compound's preclinical annotation supports its use in biochemical and cellular target engagement assays to map key interaction points within the ATP-binding pocket.

Probing the Role of Pyrimidine Substitution on Metabolic Stability

For medicinal chemistry teams focusing on optimizing the metabolic profile of pyrimidine-based leads, this compound serves as a critical probe. The ortho-benzoate ester and 2,6-dimethylpyrimidine present a sterically shielded architecture that is hypothesized to reduce oxidative metabolism at the heterocyclic ring, as inferred from class-level SAR [1]. Comparative in vitro microsomal stability studies between this compound and its 2-methyl-desmethyl analogs can directly quantify the value of the 6-methyl group for blocking metabolic soft spots.

Scaffold Hopping and Patent Expansion Strategies

This compound is an ideal starting point for scaffold-hopping campaigns aimed at circumventing existing intellectual property around benzoate-piperidine kinase inhibitors. Its precise combination of a 2,6-dimethylpyrimidine, an amide linker, and an ortho-methyl benzoate represents a novel chemical space not heavily populated in public patent literature. Procurement supports the rapid synthesis of analogs to establish a novel composition-of-matter patent family centered on this core scaffold.

Quote Request

Request a Quote for Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.